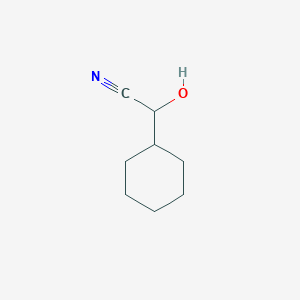

2-Cyclohexyl-2-hydroxyacetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-2-hydroxyacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNKJTJSIQKWEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Cyclohexyl 2 Hydroxyacetonitrile and Its Enantiomers

Biocatalytic Synthesis Routes

Biocatalytic methods offer significant advantages over traditional chemical synthesis, including high enantioselectivity, mild reaction conditions, and reduced environmental impact. scilit.com The use of hydroxynitrile lyases is at the forefront of these green synthetic strategies.

Hydroxynitrile Lyase (HNL)-Catalyzed Stereoselective Synthesis of 2-Cyclohexyl-2-hydroxyacetonitrile

Hydroxynitrile lyases catalyze the reversible addition of hydrogen cyanide (HCN) to aldehydes or ketones. nih.gov In the synthetic direction, this reaction can be controlled to produce a specific enantiomer of a cyanohydrin. The stereochemical outcome—whether the (R)- or (S)-enantiomer is formed—is determined by the specific HNL used. semanticscholar.org

(R)-selective hydroxynitrile lyases (R-HNLs) are crucial for the synthesis of (R)-cyanohydrins. A notable example is the HNL from Arabidopsis thaliana (AtHNL), which has been successfully employed for the synthesis of various (R)-cyanohydrins. wikipedia.orgrsc.org Another well-characterized R-HNL is from Prunus amygdalus (PaHNL), which utilizes a flavin cofactor. wikipedia.orgacs.org

Researchers have also discovered R-HNLs from other sources, such as the cyanogenic millipede, Chamberlinius hualienensis. This enzyme is unique as it belongs to the lipocalin family, a group of proteins typically involved in transporting small hydrophobic molecules. nih.gov The HNL from Linum usitatissimum (LuHNL) represents another class of R-HNLs that is structurally related to zinc-containing alcohol dehydrogenases. nih.gov

The application of these enzymes has been enhanced through rational design and enzyme engineering. For instance, the (R)-selective HNL from Prunus amygdalus was redesigned through modeling to improve its enantioselectivity for the synthesis of (R)-2-hydroxy-4-phenylbutyronitrile, an intermediate for angiotensin-converting enzyme (ACE) inhibitors. nih.gov

Table 1: Examples of (R)-Selective Hydroxynitrile Lyases

| Enzyme Name | Source Organism | Structural Family | Cofactor |

| AtHNL | Arabidopsis thaliana | α/β hydrolase fold | None |

| PaHNL | Prunus amygdalus | GMC oxidoreductase-like | FAD |

| C. hualienensis HNL | Chamberlinius hualienensis | Lipocalin | Not specified |

| LuHNL | Linum usitatissimum | Alcohol dehydrogenase-like | NAD+/Zinc |

(S)-selective hydroxynitrile lyases (S-HNLs) are equally important for accessing the (S)-enantiomers of cyanohydrins. Commonly studied S-HNLs include those from Manihot esculenta (MeHNL) and Hevea brasiliensis (HbHNL). wikipedia.org These enzymes belong to the α/β hydrolase superfamily. wikipedia.orgebi.ac.uk

The (S)-hydroxynitrile lyase from Manihot esculenta has been used to produce (2S)-2-cyclohexyl-2-hydroxyacetonitrile. ebi.ac.uk Research has also demonstrated the conversion of challenging substrates, such as 3-phenoxy-benzaldehyde, into the corresponding (S)-cyanohydrin with high enantiomeric excess using the wild-type MeHNL under optimized conditions. researchgate.net

Table 2: Examples of (S)-Selective Hydroxynitrile Lyases

| Enzyme Name | Source Organism | Structural Family | Key Residues for Catalysis |

| MeHNL | Manihot esculenta | α/β hydrolase fold | Catalytic triad (B1167595) (Ser-His-Asp) |

| HbHNL | Hevea brasiliensis | α/β hydrolase fold | Catalytic triad (Ser-His-Asp), Lys236, Thr11 |

The substrate specificity of hydroxynitrile lyases varies significantly among different enzymes, which is a key consideration for their application in organic synthesis. nih.govacs.org HNLs from different species exhibit distinct preferences for aromatic versus aliphatic aldehydes and ketones. nih.gov

For instance, the HNL from Hevea brasiliensis (HbHNL) can accept a broad range of substrates, including aliphatic, α,β-unsaturated, aromatic, and heterocyclic aldehydes. ebi.ac.uk Similarly, the HNL from Manihot esculenta (MeHNL) catalyzes the addition of HCN to aliphatic and aromatic aldehydes, as well as methyl ketones. ebi.ac.uk

The natural substrate for HbHNL is acetone (B3395972) cyanohydrin, though it also shows activity with mandelonitrile (B1675950). wikipedia.org The substrate scope of HNLs continues to be expanded through the discovery of new enzymes and protein engineering efforts. nih.gov

Optimizing reaction conditions is crucial for maximizing the efficiency and enantioselectivity of HNL-catalyzed reactions. Key parameters include pH, temperature, and the choice of solvent system. rsc.org

Aqueous Systems: In a monophasic aqueous system, the reaction is typically conducted in a buffer solution where pH and temperature can be controlled. rsc.org However, the low solubility of many organic substrates in water can be a limitation.

Organic Solvents: The use of water-immiscible organic solvents can increase substrate concentrations. rsc.org However, this can sometimes lead to enzyme destabilization. rsc.org Immobilized HNLs are often used effectively in buffer-saturated organic solvents like methyl tert-butyl ether (MTBE). rsc.org

Biphasic Systems: A two-phase system, consisting of an aqueous phase containing the enzyme and an organic phase for the substrate and product, is a powerful approach. rsc.org This setup simplifies product separation and enzyme recycling. rsc.org It also minimizes the non-enzymatic background reaction by maintaining a low pH in the aqueous phase. rsc.orgresearchgate.net Investigations into using higher pH values (above pH 6) in two-phase systems with MeHNL have shown success for certain substrates. researchgate.net

Enzyme engineering and directed evolution are powerful tools for improving the properties of hydroxynitrile lyases. nih.govnih.gov These techniques can be used to enhance catalytic efficiency, broaden substrate scope, increase stability, and even alter enantioselectivity. scilit.comnih.govresearchgate.net

Directed evolution involves creating libraries of enzyme variants through random mutagenesis (e.g., error-prone PCR) or gene recombination, followed by high-throughput screening to identify mutants with improved characteristics. nih.gov Rational design, on the other hand, uses knowledge of the enzyme's structure and mechanism to make specific, targeted mutations. nih.gov

For example, site-directed mutagenesis of a tryptophan residue at the entrance of the active site in the HNL from Manihot esculenta to a smaller alanine (B10760859) residue resulted in enhanced activity towards bulkier substrates. nih.gov Similarly, engineering of the HNL from Arabidopsis thaliana has led to variants with significantly improved catalytic efficiency and enantioselectivity for the synthesis of various (R)-β-nitroalcohols. researchgate.net These advances highlight the potential to tailor HNLs for specific industrial applications. scilit.com

Chemoenzymatic Strategies for this compound Production

Chemoenzymatic methods offer a powerful approach for the synthesis of chiral cyanohydrins, including the enantiomers of this compound. These strategies capitalize on the high stereoselectivity of enzymes, particularly hydroxynitrile lyases (HNLs). HNLs catalyze the asymmetric addition of a cyanide group to an aldehyde or ketone. nih.gov

The reversible nature of this enzymatic reaction allows for the synthesis of enantiomerically pure cyanohydrins. nih.gov Both (R)- and (S)-selective HNLs are available, enabling access to either enantiomer of the desired product. rsc.orgrsc.org For the production of this compound, cyclohexanecarboxaldehyde (B41370) would serve as the substrate.

The source of cyanide is a critical parameter in these reactions. While hydrogen cyanide (HCN) can be used directly, its high toxicity necessitates careful handling. libretexts.org A common alternative is the in situ generation of HCN from less hazardous sources like acetone cyanohydrin or potassium cyanide (KCN). rsc.org The use of HNLs has become a reliable tool in organic synthesis, with numerous applications described for the preparation of enantiopure cyanohydrins under various reaction conditions. rsc.orgrsc.org

To enhance the efficiency and reusability of the biocatalyst, HNLs are often immobilized. rsc.org Immobilization techniques include non-covalent attachment to a carrier, covalent bonding to solid supports, or encapsulation within a polymer matrix. rsc.org This not only facilitates catalyst separation and reuse but can also improve enzyme stability.

Table 1: Comparison of HNL-catalyzed Cyanohydrin Synthesis Parameters

| Parameter | Description | Relevance to this compound Synthesis |

| Enzyme Selectivity | (R)- or (S)-selective HNLs determine the chirality of the product. | Selection of the appropriate HNL allows for the targeted synthesis of either (R)- or (S)-2-cyclohexyl-2-hydroxyacetonitrile. |

| Cyanide Source | Can be HCN, KCN, or in situ generation from acetone cyanohydrin. | The choice of cyanide source impacts safety and reaction conditions. |

| Solvent System | Biphasic systems or organic solvents can be used. | Solvent choice affects reaction rate and enzyme stability. capes.gov.br |

| Immobilization | Enhances enzyme stability and reusability. | Immobilized HNLs would make the process more cost-effective and sustainable. rsc.org |

Contemporary Chemical Synthesis Strategies

Recent advancements in chemical synthesis have led to the development of several innovative methods for the production of cyanohydrins like this compound. These strategies focus on improving reaction conditions, enhancing stereoselectivity, and incorporating green chemistry principles.

The fundamental chemical route to this compound is the nucleophilic addition of a cyanide ion to the carbonyl carbon of cyclohexanecarboxaldehyde. chemguide.co.ukdocbrown.info The carbon-oxygen double bond of the aldehyde is highly polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by a nucleophile like the cyanide ion. chemguide.co.ukdocbrown.info

The reaction is typically base-catalyzed. openstax.org While hydrogen cyanide (HCN) can be the reagent, the reaction is slow due to the weak acidity of HCN. chemguide.co.ukopenstax.org Therefore, the reaction is often carried out using a salt such as potassium cyanide (KCN) or sodium cyanide (NaCN) with an acid to generate the more nucleophilic cyanide ion (CN⁻) in situ. libretexts.org The mechanism involves the attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield the cyanohydrin. libretexts.orgyoutube.com

Since the initial aldehyde is planar, the nucleophilic attack can occur from either face, leading to a racemic mixture of the two enantiomers of this compound if a chiral catalyst is not employed. chemguide.co.uk

A significant advancement in cyanohydrin synthesis is the use of carbon dioxide (CO₂) to mediate the reaction. nih.govchemrxiv.org This method offers a safer and more efficient alternative to traditional approaches by avoiding the need to handle toxic HCN gas directly. nih.gov The reaction can be performed under neutral conditions using an insoluble cyanide source like KCN at atmospheric pressure of CO₂. nih.govresearchgate.net

The presence of CO₂ accelerates the cyanohydrin formation. nih.gov This methodology has been shown to be effective for a variety of alkyl and aryl aldehydes. researchgate.netamazonaws.com The CO₂ is believed to act as a catalyst, potentially as a Lewis acid, facilitating the reaction. researchgate.netmdpi.com This approach not only enhances safety but also aligns with green chemistry principles by utilizing a readily available and non-toxic C1 source.

Table 2: Comparison of Cyanohydrin Synthesis with and without CO₂

| Feature | Traditional Method (e.g., KCN/acid) | CO₂-Enabled Method |

| Reagents | KCN, acid (e.g., H₂SO₄) | KCN, CO₂ (1 atm) |

| Conditions | Acidic or basic | Neutral |

| HCN Generation | In situ generation of HCN gas | Avoids generation of toxic HCN gas |

| Safety | Requires careful handling of toxic reagents | Inherently safer |

| Byproducts | Can lead to side reactions like aldol (B89426) condensation amazonaws.com | Suppresses by-products researchgate.net |

To achieve the synthesis of enantiomerically enriched this compound, asymmetric organocatalysis has emerged as a powerful tool. This approach utilizes small organic molecules as catalysts to induce stereoselectivity. A common strategy involves the cyanosilylation of aldehydes using trimethylsilyl (B98337) cyanide (TMSCN), which is a safer alternative to HCN. researchgate.net

Various chiral organocatalysts have been developed for this purpose. For instance, proline-based N,N'-dioxide amides have been shown to be effective catalysts for the asymmetric cyanosilylation of aldehydes. researchgate.net Another approach involves the use of chiral metal clusters that act as bifunctional catalysts, with Lewis acid and Lewis base sites that activate the aldehyde and TMSCN, respectively. acs.org These methods can provide the corresponding cyanohydrin trimethylsilyl ethers in high yields and with good to excellent enantioselectivities. acs.orgorganic-chemistry.org Subsequent hydrolysis of the silyl (B83357) ether would yield the desired enantiomer of this compound.

The principles of green chemistry provide a framework for developing more sustainable and environmentally benign synthetic processes. sigmaaldrich.comsolubilityofthings.com Several of these principles are highly relevant to the synthesis of this compound.

Prevention of Waste: It is better to prevent waste than to treat it. sigmaaldrich.comsolubilityofthings.com Methodologies that offer high yields and selectivity, such as the CO₂-enabled synthesis, contribute to waste prevention. solubilityofthings.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The direct addition of HCN or its equivalent to cyclohexanecarboxaldehyde is an example of a reaction with high atom economy.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled. solubilityofthings.comacs.org The use of HNLs, organocatalysts, and CO₂ as a catalyst are prime examples of this principle in action. rsc.orgnih.govacs.org

Less Hazardous Chemical Syntheses: Synthetic methods should be designed to use and generate substances that possess little or no toxicity. sigmaaldrich.com The CO₂-enabled method and the use of TMSCN instead of HCN are significant steps in this direction. nih.govresearchgate.net

Reduce Derivatives: Unnecessary derivatization (e.g., use of protecting groups) should be minimized or avoided as it requires additional reagents and can generate waste. sigmaaldrich.comacs.org One-pot syntheses and enzymatic reactions that proceed with high selectivity can reduce the need for protection-deprotection steps. acs.orgnih.gov

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and environmentally friendly.

Chemical Reactivity and Transformative Chemistry of 2 Cyclohexyl 2 Hydroxyacetonitrile

2-Cyclohexyl-2-hydroxyacetonitrile as a Bifunctional Building Block in Multi-Step Organic Synthesis

The presence of two reactive functional groups, the hydroxyl and the nitrile, in this compound allows it to serve as a versatile building block in multi-step organic synthesis. nih.govnih.govlibretexts.orgyoutube.comyoutube.com This bifunctionality enables the sequential or orthogonal transformation of each group, providing access to a wide array of more complex molecules. libretexts.orgyoutube.comyoutube.com The hydroxyl group can undergo reactions typical of alcohols, such as esterification or etherification, while the nitrile group can be hydrolyzed, reduced, or reacted with various nucleophiles. biosynth.com

The strategic manipulation of these functional groups is a cornerstone of designing synthetic pathways. libretexts.orgyoutube.comyoutube.com For instance, the hydroxyl group can be protected, allowing for selective reactions at the nitrile position. Subsequently, deprotection of the hydroxyl group can be followed by its own specific transformations. This controlled, stepwise approach is fundamental in the construction of target molecules with precise functionalities and stereochemistry. libretexts.org The cyclohexyl group also imparts specific steric and electronic properties to the molecule and its derivatives, influencing reactivity and the stereochemical outcome of reactions.

Conversion Pathways to Diverse Organic Compounds

The dual functionality of this compound opens up numerous conversion pathways to a variety of organic compound classes.

Synthesis of α-Hydroxy Acids via Hydrolysis

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield 2-cyclohexyl-2-hydroxyacetic acid, an α-hydroxy acid. google.comgoogle.comchemsynthesis.com This transformation is a common and straightforward method for the preparation of α-hydroxy acids from cyanohydrins. The reaction typically involves heating the cyanohydrin with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, or a strong base like sodium hydroxide.

The resulting α-hydroxy acid, 2-cyclohexyl-2-hydroxyacetic acid, is a valuable synthetic intermediate in its own right, particularly in the pharmaceutical industry. google.comgoogle.comnih.govbldpharm.com

Table 1: Synthesis of 2-Cyclohexyl-2-hydroxyacetic acid

| Starting Material | Product | Reagents |

| This compound | 2-Cyclohexyl-2-hydroxyacetic acid | H₃O⁺ or OH⁻, H₂O |

Formation of α-Hydroxy Ketones

The conversion of this compound to an α-hydroxy ketone, specifically 1-cyclohexyl-2-hydroxyethan-1-one, involves a multi-step process. google.comwikipedia.orgorganic-chemistry.orgresearchgate.netgoogle.com A plausible synthetic route would first involve the protection of the hydroxyl group, for example, as a silyl (B83357) ether. The nitrile group could then be reacted with an organometallic reagent, such as a Grignard reagent (e.g., methylmagnesium bromide), followed by acidic workup to yield the corresponding α-hydroxy ketone after deprotection.

α-Hydroxy ketones, also known as acyloins, are important structural motifs in many natural products and are versatile intermediates in organic synthesis. wikipedia.orgresearchgate.net

Table 2: Plausible Synthesis of 1-Cyclohexyl-2-hydroxyethan-1-one

| Intermediate | Product | Reagents |

| Protected this compound | 1-Cyclohexyl-2-hydroxyethan-1-one | 1. Organometallic reagent (e.g., R-MgBr) 2. H₃O⁺ 3. Deprotection |

Derivatization to β-Ethanolamines

Reduction of the nitrile group in this compound leads to the formation of a β-ethanolamine, specifically 2-amino-1-cyclohexylethanol. This transformation can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Both the nitrile and the hydroxyl group can be affected by the choice of reducing agent and reaction conditions. Careful selection of the reagent is necessary to achieve the desired chemoselectivity.

β-Ethanolamines are valuable compounds in medicinal chemistry and materials science due to their biological activity and ability to act as ligands for metal catalysts.

Transformation to α-Azidonitriles, α-Aminonitriles, and 1,2-Diamines

The hydroxyl group of this compound can be converted into other functional groups, leading to a variety of derivatives.

α-Azidonitriles: The hydroxyl group can be replaced by an azide (B81097) group (N₃) through a nucleophilic substitution reaction. This typically involves activation of the hydroxyl group, for example, by converting it into a good leaving group like a tosylate or mesylate, followed by reaction with an azide salt such as sodium azide. The resulting α-azidonitriles are useful precursors for the synthesis of nitrogen-containing heterocycles and can be reduced to α-aminonitriles.

α-Aminonitriles: These compounds can be synthesized from this compound, although the direct substitution of the hydroxyl group by an amino group can be challenging. mdpi.comnih.govorganic-chemistry.orgthieme-connect.de A more common approach is the Strecker synthesis, which involves the reaction of an aldehyde (cyclohexanecarboxaldehyde in this case), an amine, and a cyanide source. mdpi.com However, α-aminonitriles can also be prepared from α-hydroxy nitriles through various synthetic routes. mdpi.comnih.gov They are important intermediates for the synthesis of α-amino acids and 1,2-diamines. mdpi.com

1,2-Diamines: The reduction of an α-aminonitrile, derived from this compound, yields a 1,2-diamine. nih.govorganic-chemistry.orgarkat-usa.orgresearchgate.netprinceton.edu For instance, the reduction of 2-amino-2-cyclohexylacetonitrile (B2746105) with a powerful reducing agent like LiAlH₄ would produce 1-cyclohexyl-1,2-ethanediamine. 1,2-Diamines are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and as ligands in coordination chemistry. princeton.edu

Table 3: Synthetic Transformations of this compound

| Starting Material | Product Class | Key Transformation |

| This compound | α-Azidonitriles | Substitution of -OH with -N₃ |

| This compound | α-Aminonitriles | Conversion of -OH to -NH₂ |

| α-Aminonitrile derivative | 1,2-Diamines | Reduction of the nitrile group |

Specific Nitrile Group Transformations (e.g., Reduction to Amines)

The nitrile group of this compound is susceptible to a variety of transformations. A key reaction is its reduction to a primary amine. This reduction can be accomplished using several methods, including catalytic hydrogenation over a metal catalyst (e.g., Raney nickel, platinum oxide) or by using chemical reducing agents like lithium aluminum hydride. The choice of method can influence the outcome, especially concerning the potential reduction of the hydroxyl group.

This reduction provides a direct route to 2-amino-1-cyclohexylethanol, a valuable β-ethanolamine derivative, as discussed in section 3.2.3.

Specific Hydroxyl Group Transformations (e.g., Oxidation to Carbonyls)

The secondary hydroxyl group in this compound is amenable to oxidation to the corresponding α-keto nitrile, cyclohexylglyoxylonitrile. This transformation is a key step in the synthesis of various more complex molecules. A range of oxidizing agents can be employed for this purpose, with the choice of reagent often dictated by factors such as desired selectivity, reaction conditions, and substrate tolerance.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents like chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) and sulfuric acid, and pyridinium (B92312) chlorochromate (PCC). wikipedia.org Hypochlorite-based reagents have also been utilized for similar oxidations. nih.gov More contemporary methods often employ milder and more selective conditions, such as those involving photoredox catalysis. These reactions can be carried out under visible light and often utilize a photosensitizer to facilitate the oxidation process. masterorganicchemistry.comnih.gov

While specific documented examples for the oxidation of this compound are not extensively reported in readily available literature, the general principles of secondary alcohol oxidation can be applied. The following table outlines potential reagents and conditions for this transformation based on established methods for analogous compounds.

Table 1: Potential Reagents and Conditions for the Oxidation of this compound

| Reagent/Catalyst System | Solvent | Temperature (°C) | Potential Yield | Reference/Analogy |

| Chromic Acid (H₂CrO₄) | Acetone (B3395972)/Water | 0 - Room Temp | Good to Excellent | General knowledge on Jones Oxidation wikipedia.org |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temp | Good | General knowledge on PCC Oxidation wikipedia.org |

| Sodium Hypochlorite (NaOCl) / TEMPO | Dichloromethane/Water | 0 - Room Temp | High | Anelli Oxidation of secondary alcohols |

| [Ru(bpy)₃]²⁺ / Persulfate | Acetonitrile/Water | Room Temp | Variable | Photoredox catalysis principles masterorganicchemistry.comnih.gov |

Exploration of Radical Reactions and Rearrangements Involving α-Hydroxynitrile Scaffolds

Radical reactions are often initiated by the homolytic cleavage of a bond, which can be triggered by heat, light, or a radical initiator. In the context of α-hydroxynitriles, a radical could potentially be generated at the α-carbon. The nitrile group can act as a radical acceptor in cascade reactions, leading to the formation of cyclic structures. Radical cyclization reactions are powerful tools in organic synthesis for the construction of carbocyclic and heterocyclic ring systems.

Rearrangements of α-hydroxy ketones, known as α-ketol rearrangements, are well-established processes that can be induced by acid, base, or heat and involve the migration of an alkyl or aryl group. While this compound is not a ketone, the principles of 1,2-migrations in related systems could potentially be applied under specific conditions, possibly involving the initial transformation of the nitrile group.

Although specific studies detailing radical reactions and rearrangements of this compound are scarce in the surveyed literature, the following table outlines plausible reaction pathways based on the known reactivity of similar α-hydroxynitrile and cyclohexyl-containing systems.

Table 2: Plausible Radical Reactions and Rearrangements of this compound

| Reaction Type | Initiator/Conditions | Potential Product(s) | Mechanistic Insight/Analogy |

| Intramolecular Radical Cyclization | Radical Initiator (e.g., AIBN), Heat | Cyclized products (e.g., indolizidine precursors) | Nitrile group as a radical acceptor in cascade reactions. |

| Hydrogen Atom Transfer (HAT) | Photoredox Catalyst, H-atom donor | Deoxygenated or rearranged products | Remote functionalization via radical translocation. |

| Fragmentational Rearrangement | High Temperature / Photolysis | Ring-opened or fragmented products | Cleavage of C-C bonds alpha to the nitrile and hydroxyl groups. |

Further research into the specific reactivity of this compound under various oxidative and radical-generating conditions would be valuable to fully elucidate its synthetic potential and to develop novel pathways to complex molecular architectures.

Stereochemical Aspects and Chiral Recognition in 2 Cyclohexyl 2 Hydroxyacetonitrile Research

Enantioselective Synthesis and Advanced Stereocontrol Methodologies

The synthesis of single enantiomers of 2-Cyclohexyl-2-hydroxyacetonitrile is a critical step in exploring its chiroptical properties and its potential as a chiral building block. The primary route to enantiomerically enriched cyanohydrins is through the asymmetric addition of a cyanide source to the corresponding aldehyde, in this case, cyclohexanecarboxaldehyde (B41370). Biocatalysis, particularly the use of hydroxynitrile lyases (HNLs), has emerged as a powerful tool for this transformation. acs.org

HNLs are enzymes that catalyze the reversible addition of hydrogen cyanide to aldehydes or ketones. diva-portal.org Depending on the source of the HNL, either the (R)- or (S)-enantiomer of the cyanohydrin can be selectively produced. For instance, (S)-selective HNLs are found in species like Hevea brasiliensis and Manihot esculenta, while (R)-selective HNLs are present in Prunus amygdalus. diva-portal.orgresearchgate.net

A notable study on a closely related substrate, 4-oxocyclohexanecarboxaldehyde, demonstrated the utility of both substrate and enzyme engineering to improve the stereoselective biocatalytic synthesis of 2-hydroxy-(4'-oxocyclohexyl)acetonitrile. wikipedia.org In this research, the ketone functionality was temporarily masked as an enol ether. The oxynitrilase from Hevea brasiliensis was then engineered to better accommodate this modified substrate, leading to the desired product with high optical purity. wikipedia.org This approach highlights a sophisticated strategy for achieving high enantioselectivity in the synthesis of cyclohexyl-based cyanohydrins.

The general principle of HNL-catalyzed synthesis involves the reaction of the aldehyde with a cyanide source, often hydrogen cyanide generated in situ, in a suitable buffer and solvent system. The enzyme's chiral active site directs the attack of the cyanide ion on one face of the prochiral aldehyde, leading to the preferential formation of one enantiomer.

Table 1: Examples of Hydroxynitrile Lyases Used in Enantioselective Cyanohydrin Synthesis

| Enzyme Source | Selectivity | Typical Substrates |

| Hevea brasiliensis (Rubber Tree) | (S) | Aromatic and aliphatic aldehydes |

| Manihot esculenta (Cassava) | (S) | Aromatic and aliphatic aldehydes, some ketones |

| Prunus amygdalus (Almond) | (R) | Aromatic aldehydes |

| Granulicella tundricola | (R) | Aromatic aldehydes |

This table provides a general overview and not specific data for this compound.

Beyond biocatalysis, chemical methods employing chiral catalysts, such as metal-salen complexes or chiral organocatalysts, have also been developed for the enantioselective synthesis of cyanohydrins. diva-portal.org These methods offer an alternative to enzymatic approaches and can be advantageous in specific synthetic contexts.

Chiral Purity Assessment and Enantiomeric Excess Determination

Once an enantioselective synthesis of this compound has been achieved, it is crucial to accurately determine the chiral purity of the product, which is typically expressed as enantiomeric excess (ee). Several analytical techniques are available for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) being one of the most common and reliable methods. beilstein-journals.orgnih.gov

In chiral HPLC, the enantiomers are separated on a chiral stationary phase (CSP). nih.gov These CSPs are themselves enantiomerically pure and interact diastereomerically with the enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the separation of a broad range of chiral compounds, including those with hydroxyl and nitrile functionalities. libretexts.org For the analysis of this compound, a normal-phase chiral HPLC method would likely be employed, using a mobile phase consisting of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. libretexts.org

Another approach for determining enantiomeric excess is through the use of chiral derivatizing agents. In this method, the racemic or enantioenriched cyanohydrin is reacted with a chiral, enantiomerically pure reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated and quantified by standard achiral chromatography (e.g., GC or HPLC) or NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy, in the presence of chiral solvating agents or chiral shift reagents, can also be used to determine enantiomeric excess. These chiral additives induce a chemical shift difference between the corresponding protons or carbons of the two enantiomers, allowing for their integration and the calculation of the enantiomeric ratio.

Table 2: Common Analytical Techniques for Enantiomeric Excess Determination

| Technique | Principle | Typical Application |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Direct separation and quantification of enantiomers |

| Chiral GC | Separation on a chiral capillary column | Analysis of volatile chiral compounds |

| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with different NMR spectra | Determination of enantiomeric ratios in solution |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light | Characterization of chiral molecules and determination of absolute configuration |

Diastereoselective Transformations and Stereochemical Outcomes

The chiral center in this compound can influence the stereochemical outcome of subsequent reactions, leading to the formation of new stereocenters with a degree of diastereoselectivity. This makes it a potentially valuable chiral building block for the synthesis of more complex molecules.

While specific studies on diastereoselective transformations of this compound are not extensively reported, the principles can be illustrated by reactions of analogous chiral cyanohydrins. For instance, the intramolecular oxy-Michael addition of a chiral cyanohydrin can proceed with high diastereoselectivity. In a study on the organocatalytic cycloetherification for the synthesis of tetrahydropyrans, the reversible formation of a chiral cyanohydrin was a key step. A chiral bifunctional organocatalyst selectively activated one enantiomer of the cyanohydrin, leading to a highly enantio- and diastereoselective cyclization. wikipedia.org The stereochemistry of the newly formed stereocenters was controlled by the existing stereocenter of the cyanohydrin. wikipedia.org

Similarly, the Michael addition of protected cyanohydrin derivatives to enones has been shown to proceed with diastereoselectivity. youtube.com The chiral center of the cyanohydrin directs the approach of the enone, favoring the formation of one diastereomer over the other. The resulting products contain multiple stereocenters and can be further elaborated into complex, stereochemically defined structures. youtube.com

Influence of Stereochemistry on Subsequent Chemical Reactions

The absolute configuration of the stereocenter in this compound can have a profound influence on the reactivity and stereoselectivity of subsequent chemical transformations. The spatial arrangement of the hydroxyl and cyano groups can dictate the facial selectivity of reactions at adjacent centers and influence the conformational preferences of the molecule.

The cyano group of a cyanohydrin can be transformed into a variety of other functional groups. For example, hydrolysis of the nitrile can yield an α-hydroxy carboxylic acid, while reduction can afford a β-amino alcohol. When these transformations are carried out on an enantiomerically pure cyanohydrin, the chirality is transferred to the product.

In the context of diastereoselective reactions, the pre-existing stereocenter of this compound would act as a source of chiral information. For example, in an aldol (B89426) reaction using the enolate derived from a protected form of this compound, the stereocenter would influence the approach of the electrophile, leading to a diastereoselective bond formation. The bulky cyclohexyl group would likely play a significant role in directing the stereochemical course of such reactions.

The development of synthetic methodologies that leverage the stereochemistry of chiral cyanohydrins is an active area of research. The ability to control the formation of new stereocenters based on the stereochemistry of a readily accessible chiral building block like this compound is a powerful strategy in asymmetric synthesis.

Mechanistic Investigations into the Formation and Reactivity of 2 Cyclohexyl 2 Hydroxyacetonitrile

Reaction Mechanism Elucidation for Chemical Cyanohydrin Formation

The chemical synthesis of 2-Cyclohexyl-2-hydroxyacetonitrile from cyclohexanecarboxaldehyde (B41370) is a classic example of cyanohydrin formation, a nucleophilic addition reaction to a carbonyl group. The mechanism is well-established and proceeds through a two-step process.

The reaction is typically performed not with hydrogen cyanide (HCN) directly, due to its high toxicity and volatility, but with a mixture of a cyanide salt (like sodium or potassium cyanide) and an acid. libretexts.org This generates HCN in situ, but critically, also ensures the presence of free cyanide ions (CN⁻), which are essential for the reaction to proceed at a reasonable rate. libretexts.orglibretexts.org The pH is often adjusted to a weakly acidic range (around 4-5) to provide the optimal balance between the availability of the cyanide nucleophile and the proton source needed for the final step. libretexts.org

The elucidated mechanism is as follows:

Step 1: Nucleophilic Attack The reaction initiates with the nucleophilic attack of the cyanide ion (CN⁻) on the electrophilic carbonyl carbon of cyclohexanecarboxaldehyde. The cyanide ion is a potent nucleophile, and it readily adds to the partially positive carbon atom of the C=O double bond. This attack results in the breaking of the pi (π) bond of the carbonyl group, with the electrons moving to the highly electronegative oxygen atom. This step forms a tetrahedral intermediate, specifically a cyanocyclohexylmethoxide anion. libretexts.orgyoutube.com

Step 2: Protonation The negatively charged alkoxide intermediate is a strong base. In the second step, it is rapidly protonated by a proton donor present in the solution, which is typically undissociated hydrogen cyanide (HCN) that was generated in situ. This acid-base reaction regenerates the cyanide ion catalyst and yields the final product, this compound. libretexts.orgyoutube.com

Enzymatic Catalysis Mechanisms of Hydroxynitrile Lyases

Hydroxynitrile lyases (HNLs) are a diverse group of enzymes that catalyze the reversible cleavage and synthesis of cyanohydrins. nih.govresearchgate.net They are utilized in nature as a defense mechanism, releasing toxic HCN upon tissue damage. nih.govnih.gov In biotechnology, they are valued as biocatalysts for the stereospecific synthesis of chiral cyanohydrins, including the precursors to this compound. nih.govscispace.com Remarkably, HNLs that catalyze the same reaction have evolved from different protein families, showcasing convergent evolution and employing varied catalytic strategies. scispace.comnih.gov

Active Site Characterization and Substrate Binding Dynamics

The active sites of hydroxynitrile lyases, despite their evolutionary diversity, share common functional features essential for catalysis: a residue that can act as a general base and a microenvironment that stabilizes the charged intermediates. nih.govnih.gov

Docking simulations and X-ray crystallography have been instrumental in characterizing these active sites. For instance, in the FAD-dependent HNL from almond (Prunus amygdalus, PaHNL), the substrate, mandelonitrile (B1675950) (a close analog of cyclohexyl-hydroxyacetonitrile), binds in a cavity near the flavin cofactor. nih.gov However, the binding geometry suggests the cofactor is too distant to participate directly in the reaction. nih.gov The active site features a pronounced positive electrostatic potential, which is crucial for stabilizing the negatively charged cyanide ion during the reaction. nih.gov

In the HNL from the rubber tree (Hevea brasiliensis, HbHNL), which belongs to the α/β-hydrolase superfamily, the active site is a well-defined pocket. Substrate binding induces conformational changes, correctly positioning the cyanohydrin for catalysis and gating the movement of substrates and products. ebi.ac.uk Similarly, studies on HNL from the cyanogenic millipede (Chamberlinius hualienensis) reveal a hydrophobic active site cavity where the substrate's hydroxyl and nitrile groups interact with specific hydrophilic residues. nih.gov

| Enzyme Source | Active Site Feature | Substrate Binding Interaction |

| Prunus amygdalus (Almond) | Cavity near FAD cofactor with positive electrostatic potential. | Benzaldehyde (product) binds, allowing inference of substrate location. nih.gov |

| Hevea brasiliensis | Traditional Ser-His-Asp triad (B1167595) within an α/β-hydrolase fold. | Substrate binding causes conformational changes, aligning it with catalytic residues. ebi.ac.uk |

| Chamberlinius hualienensis | Hydrophobic cavity with key hydrophilic residues at the bottom. | The hydroxyl and nitrile groups of the substrate form hydrogen bonds with specific amino acids. nih.gov |

| Linum usitatissimum (Flax) | Catalytic pocket containing a Zn²⁺ ion. | Cyanohydrin binds in the pocket, interacting with the zinc ion. nih.gov |

Identification and Role of Key Catalytic Residues (e.g., Histidine)

The specific amino acids responsible for catalysis differ significantly among HNL families, highlighting their convergent evolution.

Prunus amygdalus HNL (PaHNL): In this FAD-dependent enzyme, a conserved Histidine residue, His-497, is proposed to function as the catalytic general acid/base. nih.govnih.gov In the synthesis direction, His-497 deprotonates HCN to generate the cyanide nucleophile. The cyanide then attacks the aldehyde's carbonyl carbon, and the resulting alkoxide oxygen is protonated by the now-protonated His-497. nih.gov Site-directed mutagenesis has confirmed that two active site histidines are essential for the reaction. nih.govnih.gov

Hevea brasiliensis HNL (HbHNL): This enzyme utilizes a classic catalytic triad, Ser-His-Asp, common to α/β-hydrolases, but in a novel way. The mechanism proceeds via general acid/base catalysis, not nucleophilic attack by the serine. His235 , activated by the triad, deprotonates the cyanohydrin's hydroxyl group. ebi.ac.uk The cleavage of the C-C bond is further facilitated by Lys236 , which stabilizes the departing cyanide ion. ebi.ac.uk

Chamberlinius hualienensis HNL (ChuaHNL): This millipede HNL, belonging to the lipocalin protein family, employs a different set of residues. Docking simulations and mutagenesis studies suggest a mechanism where Lys117 acts as the base, abstracting a proton from the hydroxyl group, while Arg38 acts as the acid, donating a proton to the released cyanide ion. nih.gov

| HNL Family | Key Catalytic Residue(s) | Proposed Role |

| FAD-dependent (e.g., P. amygdalus) | His-497 | General acid/base catalysis. nih.govnih.gov |

| α/β-Hydrolase (e.g., H. brasiliensis) | His235, Ser80, Lys236 | His235 acts as a general base to deprotonate Ser80, which in turn deprotonates the substrate. Lys236 stabilizes the cyanide ion. ebi.ac.uk |

| Lipocalin (e.g., C. hualienensis) | Lys117, Arg38 | Lys117 acts as a base, Arg38 acts as an acid. nih.gov |

Involvement of Cofactors (e.g., FAD) in Enzymatic Pathways

The role of the flavin adenine (B156593) dinucleotide (FAD) cofactor in the HNL from almond (PaHNL) has been a subject of considerable investigation. nih.govnih.gov Despite its structural similarity to FAD-dependent oxidoreductases, PaHNL does not catalyze a redox reaction. nih.gov

Structural and modeling studies have conclusively shown that the FAD cofactor does not directly participate in the chemical bond-breaking or bond-forming steps of cyanohydrin synthesis or degradation. nih.govnih.govnih.gov The substrate binds too far from the flavin's reactive isoalloxazine ring for direct hydride or electron transfer to occur. nih.gov

Instead, the FAD cofactor plays a crucial structural and electrostatic role. It is essential for the correct folding and stability of the enzyme. nih.gov More importantly, the oxidized form of FAD is required to maintain the pronounced positive electrostatic potential within the active site. nih.gov This positive field is critical for stabilizing the cyanide anion intermediate and lowering the pKa of enzyme-bound HCN, thereby facilitating its deprotonation by the catalytic histidine. nih.gov Reduction of the FAD cofactor reverses this electrostatic potential, leading to the inactivation of the enzyme. nih.gov Therefore, FAD acts as a "spectator" to the chemical reaction itself but is indispensable for creating the necessary catalytic environment. nih.gov

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly methods rooted in quantum mechanics, provides powerful tools for investigating reaction mechanisms at the molecular level. These approaches allow for the characterization of transient species like transition states and the calculation of energy barriers, offering insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) and Ab Initio Studies of Transition States

Density Functional Theory (DFT) has become a standard method for studying the mechanisms of organic reactions, including nucleophilic additions like cyanohydrin formation. rsc.orgresearchgate.net While specific DFT studies focusing exclusively on this compound are not widely reported, the principles derived from studies of similar systems are directly applicable.

DFT calculations can be used to model the entire reaction pathway for the formation of a cyanohydrin from an aldehyde and cyanide. Researchers can optimize the geometries of the reactants (cyclohexanecarboxaldehyde and CN⁻), the tetrahedral intermediate, and the final product. Crucially, they can locate the transition state structure connecting the reactants to the intermediate. semanticscholar.org

Key insights from such computational studies include:

Activation Energy: By calculating the energy difference between the reactants and the transition state, the activation energy (ΔG‡) for the nucleophilic attack can be determined. This provides a quantitative measure of the reaction rate.

Transition State Geometry: The geometry of the transition state reveals the precise arrangement of atoms as the new carbon-carbon bond is forming and the carbonyl pi bond is breaking.

Solvent Effects: Using models like the Polarizable Continuum Model (PCM), calculations can be performed in the presence of a solvent to provide a more realistic simulation of the reaction environment. semanticscholar.org

For enzymatic reactions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, which often use DFT for the QM region (the active site), are employed to model the complex environment of the enzyme and elucidate the roles of specific amino acid residues in stabilizing the transition state.

Elucidation of Reaction Pathways and Energy Landscapes

The formation of this compound from cyclohexanecarboxaldehyde and hydrogen cyanide is a classic example of nucleophilic addition to a carbonyl group. youtube.compressbooks.pubopenstax.org The reaction is typically base-catalyzed, as the cyanide anion (CN⁻) is a more potent nucleophile than hydrogen cyanide (HCN) itself. pressbooks.pubopenstax.org The general mechanism proceeds in two principal steps: the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of cyclohexanecarboxaldehyde, followed by the protonation of the resulting alkoxide intermediate to yield the final cyanohydrin product. youtube.comopenstax.org

Theoretical studies on analogous systems, such as the hydrocyanation of benzaldehyde, have employed quantum mechanical methods to map out the potential energy surface of the reaction. nih.gov These studies reveal the critical role of the catalyst and solvent in modulating the energy barriers of the reaction. For the uncatalyzed reaction in the gas phase, the direct addition of HCN to the carbonyl is a high-energy process. However, the presence of a base facilitates the formation of the cyanide ion, which then attacks the carbonyl carbon through a lower-energy transition state.

While specific DFT calculations for the reaction of cyclohexanecarboxaldehyde are not widely available in the literature, data from similar aliphatic and aromatic aldehydes can provide valuable insights. The energy profile is characterized by the relative energies of the reactants, the transition state for the C-C bond formation, the tetrahedral intermediate, and the final product.

Table 1: Hypothetical Relative Free Energy Profile for the Formation of this compound

| Species | Description | Relative Free Energy (kcal/mol) |

| Cyclohexanecarboxaldehyde + CN⁻ | Reactants in a polar aprotic solvent | 0.0 |

| [TS]⁻ | Transition state for the nucleophilic attack of CN⁻ on the carbonyl carbon | +10 to +15 |

| Cyclohexyl(cyano)methoxide anion | Tetrahedral intermediate | -5 to -10 |

| This compound + Base | Products after protonation | -15 to -20 |

Note: The values in this table are illustrative and based on general principles of cyanohydrin formation. Actual values would require specific DFT calculations.

The transition state geometry for the nucleophilic attack would show the cyanide carbon atom approaching the carbonyl carbon at a specific angle (typically the Bürgi-Dunitz angle, ~107°), with a partial bond forming between them and the C=O bond elongating. The subsequent protonation of the alkoxide intermediate is generally a very fast, diffusion-controlled process with a low activation barrier.

The reactivity of this compound itself can also be explored through computational methods. For instance, the retro-cyanohydrin reaction, which is the reverse of its formation, can be initiated by a base. The energy profile for this decomposition pathway can be calculated, providing insights into the stability of the cyanohydrin under different conditions.

Molecular Dynamics Simulations for Conformational and Mechanistic Insights

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational preferences, solvent effects, and the dynamic aspects of reaction mechanisms. For this compound, MD simulations can be employed to understand the conformational landscape of this flexible molecule.

The cyclohexane (B81311) ring can exist in several conformations, with the chair form being the most stable. The substituents on the stereocenter, the hydroxyl and cyano groups, can also rotate. MD simulations can explore the potential energy surface associated with these conformational changes and determine the most populated conformations in a given solvent.

Table 2: Key Conformational Dihedral Angles in this compound

| Dihedral Angle | Description | Typical Values (degrees) |

| H-C(1)-C(α)-OH | Defines the orientation of the hydroxyl group relative to the ring | Variable |

| H-C(1)-C(α)-CN | Defines the orientation of the cyano group relative to the ring | Variable |

| C(2)-C(1)-C(α)-OH | Describes the relative position of the hydroxyl group and the ring | Variable |

| C(6)-C(1)-C(α)-CN | Describes the relative position of the cyano group and the ring | Variable |

Note: C(1) is the cyclohexyl carbon attached to the stereocenter C(α). C(2) and C(6) are adjacent carbons in the ring.

Furthermore, MD simulations can shed light on the role of solvent molecules in the formation and reactivity of this compound. By explicitly including solvent molecules in the simulation box, one can observe how they interact with the reactants, transition state, and product. For instance, solvent molecules can form hydrogen bonds with the carbonyl oxygen of the aldehyde and the hydroxyl group of the cyanohydrin, thereby stabilizing these species and influencing the reaction energetics.

In the context of the reaction mechanism, MD simulations can be used to sample the initial configurations of the reactants before they enter the transition state region. This can be particularly useful for understanding how the reactants orient themselves prior to the reaction. While classical MD simulations cannot directly model the breaking and forming of bonds, they can provide the necessary structural and dynamic information to be used in more advanced quantum mechanics/molecular mechanics (QM/MM) simulations, which can model the reaction itself in a complex environment.

Advanced Analytical Methodologies for the Characterization of 2 Cyclohexyl 2 Hydroxyacetonitrile

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy offers unparalleled insight into the molecular architecture of 2-Cyclohexyl-2-hydroxyacetonitrile. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for its structural elucidation and molecular formula confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectroscopy are utilized to confirm its structure and for quantitative analysis.

While specific, experimentally determined NMR data for this compound is not widely available in the public domain, predicted spectral data can provide valuable insights. The expected ¹H NMR spectrum would feature distinct signals corresponding to the methine proton adjacent to the hydroxyl and nitrile groups, the protons of the cyclohexyl ring, and the hydroxyl proton. The chemical shifts and coupling patterns of the cyclohexyl protons would be complex due to their diastereotopic nature.

Similarly, the ¹³C NMR spectrum would show characteristic signals for the nitrile carbon, the carbon bearing the hydroxyl group, and the six carbons of the cyclohexyl ring. The chemical shifts of these carbons provide a unique fingerprint of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cα-H | ~4.0-4.5 | ~65-70 |

| Cyclohexyl-H | ~1.0-2.0 | ~25-45 |

| OH | Variable | - |

| CN | - | ~118-122 |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Quantitative NMR (qNMR) can also be employed to determine the purity of a sample of this compound by integrating the signals of the analyte against a known internal standard.

Mass Spectrometry Techniques for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₈H₁₃NO, with a monoisotopic mass of approximately 139.10 Da. nih.gov

High-resolution mass spectrometry (HRMS) can precisely determine the mass of the molecular ion, confirming the elemental composition. Upon ionization in the mass spectrometer, the molecular ion of this compound can undergo fragmentation. The analysis of these fragments provides clues about the molecule's structure. Common fragmentation pathways for cyanohydrins include the loss of the nitrile group (CN) and the hydroxyl group (OH), as well as fragmentation of the cyclohexyl ring.

Table 2: Key Properties of this compound for Mass Spectrometry

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO | nih.gov |

| Molecular Weight | 139.19 g/mol | nih.gov |

| Monoisotopic Mass | 139.099714038 Da | nih.gov |

Advanced Chromatographic Separations

Chromatographic techniques are essential for separating this compound from impurities and for resolving its enantiomeric forms. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) play crucial roles in its analytical characterization.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for Enantiomeric Resolution

As this compound possesses a chiral center at the carbon atom bearing the hydroxyl and nitrile groups, it exists as a pair of enantiomers, (R)-2-Cyclohexyl-2-hydroxyacetonitrile and (S)-2-Cyclohexyl-2-hydroxyacetonitrile. The separation of these enantiomers is critical for stereospecific synthesis and biological studies. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are often effective for the separation of a wide range of chiral compounds, including cyanohydrins. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326), is crucial for achieving optimal resolution.

Gas Chromatography (GC) for Purity and Conversion Analysis

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile compounds and for monitoring the progress of chemical reactions. Due to its volatility, this compound is amenable to GC analysis.

For purity analysis, a sample is injected into the GC, where it is vaporized and separated on a capillary column. The resulting chromatogram will show a major peak for this compound and smaller peaks for any volatile impurities. The area of each peak is proportional to the amount of the corresponding compound, allowing for the quantitative determination of purity.

In synthetic applications, GC can be used to monitor the conversion of starting materials to this compound. By taking aliquots from the reaction mixture over time and analyzing them by GC, the disappearance of reactants and the appearance of the product can be tracked, allowing for the optimization of reaction conditions.

X-ray Crystallography for Absolute Configuration Determination of this compound Derivatives

While NMR and MS can elucidate the connectivity of a molecule, and chiral HPLC can separate enantiomers, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the molecule's structure in the solid state.

For a liquid compound like this compound, it is often necessary to prepare a solid derivative. This can be achieved by reacting the hydroxyl group with a chiral or achiral reagent to form a crystalline ester or urethane. The resulting derivative can then be crystallized and subjected to X-ray analysis. If a chiral derivatizing agent of known absolute configuration is used, the absolute configuration of the original cyanohydrin can be unequivocally determined.

Currently, there are no publicly available X-ray crystallographic studies on derivatives of this compound. However, this methodology remains the gold standard for unambiguous assignment of absolute stereochemistry.

Applications of 2 Cyclohexyl 2 Hydroxyacetonitrile in Advanced Organic Synthesis

Precursor for Complex Molecular Architectures in Pharmaceutical and Agrochemical Synthesis

The potential of 2-Cyclohexyl-2-hydroxyacetonitrile as a precursor for complex molecular architectures in the pharmaceutical and agrochemical industries is an area with limited specific documentation. Cyanohydrins, in general, are valuable intermediates. orgsyn.org The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, making them versatile starting points for more complex molecules. libretexts.orgwikipedia.org For instance, the hydrolysis of a cyanohydrin leads to the formation of an α-hydroxy acid, a common structural motif in biologically active compounds. nih.gov Furthermore, the Strecker synthesis, a well-established method for producing α-amino acids, proceeds through a cyanohydrin intermediate. pearson.com

Building Block for the Development of Specialty Chemicals and Advanced Materials

The application of this compound as a building block for specialty chemicals and advanced materials is another area where specific research findings are not widely available. The bifunctional nature of the molecule, possessing both a hydroxyl and a nitrile group, suggests its potential utility in polymerization reactions. For example, the hydroxyl group could be used for esterification to create monomers for polyesters, while the nitrile group could be involved in other polymerization pathways. However, there is no specific literature found that details the synthesis of specialty polymers or advanced materials derived from this particular cyanohydrin.

Strategic Role in Cascade and Multi-Component Reactions

Cascade and multi-component reactions are highly efficient synthetic strategies that allow for the formation of complex molecules in a single pot, reducing waste and improving atom economy. sciencescholar.usgoogle.comgoogle.comgoogle.comnih.govepo.org While cyanohydrins can participate in such reactions, there is no specific information in the reviewed literature that documents the use of this compound as a key reactant in either cascade or multi-component reaction sequences. The development of novel reactions of this type is an active area of research, but this specific compound has not been highlighted in the available studies.

Integration into Industrial Chemical Processes and Production Streams

Information regarding the industrial-scale synthesis and integration of this compound into larger chemical production streams is not detailed in public-domain sources. The general industrial production of cyanohydrins involves the reaction of a ketone or aldehyde with hydrogen cyanide, often in the presence of a catalyst. google.comgoogle.com Patents exist for the industrial production of various cyanohydrins and related compounds, outlining processes to ensure high yields and product purity. google.comgoogle.comgoogle.com However, specific industrial processes tailored to this compound, including details on catalysts, reaction conditions, and purification methods for large-scale production, are not described in the available patents or literature.

Research on Derivatives and Analogues of 2 Cyclohexyl 2 Hydroxyacetonitrile

Structural Modifications and their Influence on Chemical Reactivity and Stereoselectivity

The chemical behavior of 2-Cyclohexyl-2-hydroxyacetonitrile is significantly influenced by its structure, particularly the bulky and conformationally flexible cyclohexyl group. Modifications to this structure can have profound effects on the molecule's reactivity and the stereochemical outcome of its reactions.

Influence of the Cyclohexyl Group: The cyclohexyl group is a non-planar, saturated ring that typically exists in a chair conformation. This steric bulk can hinder the approach of reagents to the adjacent reactive centers—the hydroxyl and nitrile groups. spcmc.ac.in For instance, in reactions involving nucleophilic attack at the nitrile carbon or reactions at the hydroxyl group, the orientation of the cyclohexyl ring can dictate the facial selectivity of the attack. acs.orgresearchgate.net The stability of the transition state is often determined by steric hindrance, which favors the equatorial approach of a nucleophile to a cyclohexanone (B45756) precursor. researchgate.net

Stereoselectivity: The carbon atom bearing the hydroxyl and nitrile groups is a stereocenter, meaning this compound can exist as a pair of enantiomers. The synthesis of this compound from cyclohexanecarboxaldehyde (B41370) results in a racemic mixture unless a chiral catalyst or reagent is used. youtube.comdocbrown.info The stereoselective synthesis of cyanohydrins, including those with cyclohexyl groups, can be achieved using enzymatic methods. google.com Oxynitrilase enzymes, for example, can catalyze the enantioselective addition of cyanide to aldehydes and ketones, yielding optically active cyanohydrins. d-nb.infogoogle.comrsc.org The stereochemistry of reactions involving cyclohexyl radicals is also a subject of study, where the ring conformation influences the diastereoselectivity. acs.orgacs.org

Modifications and Reactivity:

Substitution on the Cyclohexyl Ring: Introducing substituents on the cyclohexyl ring would further influence the steric environment around the reactive centers. A bulky substituent, such as a tert-butyl group, can lock the ring in a specific conformation, leading to higher stereoselectivity in subsequent reactions. spcmc.ac.in

Modification of the Hydroxyl Group: The hydroxyl group can be acylated or silylated to protect it or to convert it into a better leaving group. O-acylated cyanohydrins, for instance, are versatile intermediates in various synthetic transformations. mdpi.com

Modification of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to α-hydroxy acids and β-amino alcohols, respectively. docbrown.infosavemyexams.comchemguide.co.uk These transformations are fundamental in the synthesis of many biologically active molecules.

Comparative Analysis with Other α-Hydroxynitriles and Cyanohydrin Structures

To understand the unique properties of this compound, it is useful to compare it with other α-hydroxynitriles that have different substituents at the α-carbon.

| Property | Glycolonitrile (B6354644) | Mandelonitrile (B1675950) | This compound |

| Structure of R Group | H | Phenyl (C₆H₅) | Cyclohexyl (C₆H₁₁) |

| Molecular Formula | C₂H₃NO | C₈H₇NO | C₈H₁₃NO |

| Molar Mass ( g/mol ) | 57.05 | 133.15 | 139.19 nih.gov |

| Nature of R Group | Smallest possible substituent | Planar, aromatic, electron-withdrawing | Bulky, aliphatic, conformationally flexible |

| Reactivity | Highly reactive due to minimal steric hindrance. wikipedia.org | Reactivity influenced by the stability of the aromatic ring. | Steric hindrance from the cyclohexyl group can reduce reaction rates compared to less hindered analogues. spcmc.ac.in |

| Chirality | Achiral | Chiral | Chiral |

| Natural Occurrence | Detected in interstellar space. wikipedia.org | Occurs in the pits of some fruits as part of amygdalin. libretexts.org | Not known to be a major natural product. |

Key Differences:

Steric Effects: The most significant difference lies in the steric bulk of the substituent. The hydrogen atom in glycolonitrile offers minimal steric hindrance, making it highly reactive. wikipedia.orgnih.gov The planar phenyl group in mandelonitrile provides moderate steric bulk. In contrast, the three-dimensional, flexible cyclohexyl group in this compound imposes considerable steric constraints, which can be exploited to achieve stereoselectivity. spcmc.ac.inresearchgate.net

Electronic Effects: The phenyl group in mandelonitrile is electron-withdrawing and can stabilize adjacent charges through resonance, affecting the acidity of the hydroxyl proton and the electrophilicity of the nitrile carbon. The cyclohexyl group, being aliphatic, has a weak electron-donating inductive effect.

Physical Properties: The nature of the R group influences physical properties like solubility and boiling point. The larger cyclohexyl group generally leads to higher lipophilicity compared to glycolonitrile.

Hydroxynitrile lyase (HNL) enzymes, which are used for the enantioselective synthesis of cyanohydrins, show varying activities depending on the substrate. nih.gov The substrate range for many HNLs is similar, but the stability and efficiency can be influenced by the structure of the starting aldehyde or ketone. nih.gov

Investigation of Naturally Occurring Hydroxynitrile Glucosides and their Chemical Relevance

While this compound itself is not a prominent natural product, the broader class of hydroxynitrile glucosides is widespread in the plant kingdom. d-nb.info These compounds, often referred to as cyanogenic glucosides, are a key component of the chemical defense systems of over 2,500 plant species.

Chemically, cyanogenic glucosides are O-glycosides, where an α-hydroxynitrile (the aglycone) is linked to a sugar moiety, most commonly glucose. rsc.org Upon tissue damage, enzymes such as β-glucosidases and hydroxynitrile lyases break down these glucosides, releasing the toxic chemical hydrogen cyanide (HCN).

| Naturally Occurring Hydroxynitrile Glucoside | Aglycone | Plant Source (Example) |

| Amygdalin | Mandelonitrile | Bitter almonds, apricot pits |

| Prunasin | (R)-Mandelonitrile | Prunus species (e.g., cherry, plum) |

| Dhurrin | (S)-p-Hydroxymandelonitrile | Sorghum |

| Linamarin | Acetone (B3395972) cyanohydrin | Cassava, Lima beans |

| Lotaustralin | 2-Butanone cyanohydrin | Cassava, Lotus species |

The chemical relevance of these natural products is significant:

Source of Chiral Building Blocks: They serve as a natural source of enantiomerically enriched cyanohydrins, which are valuable starting materials for the synthesis of other chiral compounds like α-hydroxy acids and amino acids. d-nb.info

Inspiration for Synthesis: The enzymatic machinery that produces and degrades these compounds in plants, particularly hydroxynitrile lyases, has been harnessed by chemists for the stereoselective synthesis of cyanohydrins in the laboratory. d-nb.inforsc.org

Design and Synthesis of Novel this compound Derivatives for Specific Synthetic Aims

The dual functionality of this compound makes it a versatile starting material for the design and synthesis of a variety of derivatives for specific applications in organic synthesis. biosynth.com

Synthetic Transformations:

Hydrolysis of the Nitrile: Acidic or basic hydrolysis of the nitrile group in this compound would yield α-hydroxy-α-cyclohexylacetic acid. docbrown.info This α-hydroxy acid is a valuable building block for the synthesis of more complex molecules.

Reduction of the Nitrile: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction produces 2-amino-1-cyclohexylethanol, a β-amino alcohol, a structural motif present in many pharmaceuticals.

Reactions of the Hydroxyl Group: The hydroxyl group can undergo standard transformations such as esterification or etherification. Protection of the hydroxyl group allows for selective reactions at the nitrile functionality.

Cyclization Reactions: Derivatives of this compound can be designed to undergo intramolecular cyclization reactions to form heterocyclic compounds, which are a cornerstone of medicinal chemistry. For example, the synthesis of thiosemicarbazone derivatives containing a cyclohexyl group has been reported. researchgate.net

| Potential Derivative | Synthetic Aim / Application |

| α-Hydroxy-α-cyclohexylacetic acid | Chiral building block for complex natural product synthesis. |

| 2-Amino-1-cyclohexylethanol | Precursor for pharmaceuticals and chiral ligands. |

| O-Acetyl-2-cyclohexyl-2-hydroxyacetonitrile | Protected intermediate for sequential functional group manipulation. mdpi.com |

| N-Substituted 2-amino-1-cyclohexylethanols | Synthesis of diverse libraries of compounds for biological screening. |

The design of novel derivatives often focuses on creating molecules with specific three-dimensional shapes and functional group arrangements to interact with biological targets or to serve as chiral catalysts or ligands in asymmetric synthesis.

Future Research Directions and Emerging Trends in 2 Cyclohexyl 2 Hydroxyacetonitrile Chemistry

Exploration of Novel Biocatalytic Systems and Advanced Enzyme Engineering for Enhanced Performance

The enzymatic synthesis of chiral cyanohydrins, including 2-cyclohexyl-2-hydroxyacetonitrile, represents a significant area of ongoing research, with a focus on discovering and engineering highly efficient and selective biocatalysts. Hydroxynitrile lyases (HNLs) are the primary enzymes utilized for the asymmetric addition of cyanide to aldehydes and ketones. wikipedia.orgwikipedia.org

Research has demonstrated that (S)-hydroxynitrile lyase from Manihot esculenta (MeHNL) can be used for the synthesis of (2S)-2-cyclohexyl-2-hydroxyacetonitrile. ebi.ac.uk The performance of these biocatalytic systems is often evaluated based on reaction rates and the enantiomeric excess (e.e.) of the product, which are influenced by reaction parameters such as the solvent. capes.gov.br For instance, the reaction rate of HNLs tends to increase with the hydrophobicity of the organic solvent used. capes.gov.br

Future work is directed towards:

Discovering Novel HNLs: Screening of diverse natural sources, such as plants, bacteria, and arthropods, continues to yield HNLs with novel properties, including different stereoselectivities (R- or S-selective), substrate specificities, and greater stability. nih.gov

Advanced Enzyme Engineering: Site-directed mutagenesis and directed evolution are powerful tools being applied to existing HNLs to enhance their catalytic efficiency, broaden their substrate scope, and improve their stability under industrial process conditions. The goal is to create robust biocatalysts tailored for the specific synthesis of compounds like this compound.

Expanding the Biocatalytic Toolbox: Beyond HNLs, researchers are exploring other enzymes for cyanohydrin synthesis and transformation. For example, a UGT85A47 enzyme from the Japanese apricot has been shown to act on (R,S)-2-cyclohexyl-2-hydroxyacetonitrile, demonstrating the potential for enzymatic glycosylation of this cyanohydrin. tandfonline.com This opens up pathways to create more complex, functionalized molecules.

The table below summarizes the relative activity of the UGT85A47 enzyme with various substrates, highlighting its potential for biotransformations involving this compound. tandfonline.com

| Substrate | Relative Activity (%) |

| (R,S)-mandelonitrile | 100 |

| (S)-1-phenyl-2-propyn-1-ol | 59.2 |

| (R,S)-2-cyclohexyl-2-hydroxyacetonitrile | 15.4 |

| (R,S)-1-phenylethanol | 9.0 |

| (R)-mandelic acid | 5.5 |

This table shows the substrate specificity of UGT85A47, with the activity towards (R,S)-mandelonitrile set as 100%.

Development of Sustainable and Environmentally Benign Synthetic Routes

A major trend in modern chemistry is the development of green and sustainable synthetic processes that minimize waste, avoid hazardous reagents, and reduce energy consumption. For the synthesis of this compound and other nitriles, several promising strategies are being pursued.

Cyanide-Free Synthesis: A significant advance is the development of cyanide-free routes to nitriles. nih.govnih.gov One such method involves the use of aldoxime dehydratases (Oxd), which catalyze the dehydration of aldoximes to the corresponding nitriles under mild, aqueous conditions. nih.govmdpi.com This biocatalytic approach avoids the use of highly toxic hydrogen cyanide. nih.govmdpi.com The aldoxime precursors are readily available from the condensation of aldehydes, such as cyclohexanecarboxaldehyde (B41370), with hydroxylamine. nih.gov

CO2-Mediated Synthesis: Another innovative and environmentally benign approach utilizes carbon dioxide at atmospheric pressure to promote the synthesis of cyanohydrins from aldehydes. amazonaws.com This method has been successfully applied to the synthesis of this compound from cyclohexanecarboxaldehyde, achieving a high yield. amazonaws.com The use of CO2, a readily available and non-toxic C1 source, enhances the reaction and offers a greener alternative to traditional methods. amazonaws.com

The following table presents a comparison of different synthetic strategies for cyanohydrin formation, emphasizing the trend towards more sustainable methods.

| Synthetic Strategy | Key Features | Environmental Benefits |

| Traditional Cyanohydrin Synthesis | Uses hydrogen cyanide or alkali metal cyanides with acid. chemguide.co.uk | Often involves highly toxic reagents and generates hazardous waste. |

| Aldoxime Dehydratase (Oxd) Biocatalysis | Cyanide-free enzymatic dehydration of aldoximes in water. nih.govmdpi.com | Avoids toxic cyanide, uses mild conditions, and is performed in an aqueous medium. nih.gov |

| CO2-Mediated Synthesis | Uses atmospheric CO2 to promote the reaction of aldehydes with KCN. amazonaws.com | Utilizes a greenhouse gas as a promoter, operates under mild conditions, and offers high selectivity. amazonaws.com |

| Deep Eutectic Solvents (DES) | Employs biodegradable and non-hazardous solvent systems. researchgate.net | Reduces reliance on volatile organic solvents and can improve reaction efficiency. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction